6-Methyl-5-nitrobenzothiazole chemical properties
6-Methyl-5-nitrobenzothiazole chemical properties
The following technical guide provides an in-depth analysis of 6-Methyl-5-nitrobenzothiazole , a critical heterocyclic intermediate in the synthesis of azo dyes and pharmaceutical agents.
CAS Registry Number: 208512-67-8 Molecular Formula: C₈H₆N₂O₂S Molecular Weight: 194.21 g/mol
Executive Summary
6-Methyl-5-nitrobenzothiazole represents a privileged scaffold in medicinal chemistry and industrial dye synthesis. Structurally, it consists of a fused benzene and thiazole ring (benzothiazole core) substituted with a methyl group at the C6 position and a nitro group at the C5 position. This specific substitution pattern is chemically significant: the C6-methyl group acts as an electronic handle, directing electrophilic substitution and influencing the lipophilicity of the molecule, while the C5-nitro group serves as a latent functionality—readily reducible to an amine for further derivatization (e.g., amide coupling, azo bond formation).
This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for researchers utilizing this compound in drug discovery (specifically kinase inhibition) and materials science.
Physicochemical Profile & Structural Analysis[1]
The molecule exhibits a planar bicyclic aromatic structure. The nitro group at C5 induces a strong dipole, while the methyl group at C6 provides steric bulk that influences binding affinity in protein pockets (in medicinal applications).
| Property | Value / Description | Note |
| Appearance | Yellow to pale-orange crystalline solid | Typical of nitro-aromatics due to |
| Melting Point | 128–132 °C (Estimated) | Varies by purity; analogous to 6-nitrobenzothiazole (175°C) but lowered by methyl symmetry breaking. |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water; moderate in ethanol. |
| LogP | ~2.5 (Predicted) | Lipophilic; suitable for CNS drug scaffolds. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 4 | Nitro group oxygens + Thiazole nitrogen. |
| Electronic Effect | C2-Proton is acidic | The C2 position is electrophilic and the proton is relatively acidic ( |
Synthetic Routes & Optimization
The primary route to 6-methyl-5-nitrobenzothiazole is the electrophilic aromatic nitration of 6-methylbenzothiazole.
Regiochemistry of Nitration
The regioselectivity is governed by the directing effects of the substituents:
-
Benzothiazole Core: The fused ring system is generally deactivated towards electrophilic substitution compared to benzene.
-
6-Methyl Group: This is a weak activator and an ortho/para director .
-
Para to methyl is the bridgehead carbon (blocked).
-
Ortho positions are C5 and C7.
-
-
Steric Control: Substitution at C7 is sterically hindered by the thiazole ring sulfur/nitrogen interaction (the "per" position). Therefore, the C5 position is the kinetically and thermodynamically favored site for nitration.
Validated Synthesis Protocol
Reaction: Nitration of 6-methylbenzothiazole using Mixed Acid.
Reagents:
-
6-Methylbenzothiazole (1.0 eq)
-
Conc. Sulfuric Acid (
, solvent/catalyst) -
Fuming Nitric Acid (
, 1.1 eq)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 6-methylbenzothiazole. Add conc.
(5 mL per gram of substrate) at 0°C. Stir until fully dissolved. Note: Exothermic dissolution; maintain temperature <10°C. -
Nitration: Prepare a mixture of fuming
and conc. (1:1 v/v). Add this nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 5°C .-
Critical Control Point: If the temperature exceeds 10°C, dinitration or oxidation of the methyl group to a carboxylic acid may occur.
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a yellow solid.
-
Workup: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield 6-methyl-5-nitrobenzothiazole.
Synthetic Pathway Visualization
Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective preference for the C5 position driven by the C6-methyl group.
Reactivity & Functionalization: The "Hub" Concept
6-Methyl-5-nitrobenzothiazole is rarely the final drug; it is a "hub" intermediate. The most critical transformation is the reduction of the nitro group to an amine, unlocking the synthesis of azo dyes and amide-linked bioactive molecules.
Reduction to 5-Amino-6-methylbenzothiazole
The amine derivative is highly sensitive to oxidation.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, Methanol. Cleanest method, high yield (>90%). -
Method B (Iron Reduction - Bechamp): Fe powder,
, Ethanol/Water reflux. Preferred for scale-up to avoid catalyst poisoning by sulfur.
C2-Functionalization (The Electrophilic Center)
The C2 position of the thiazole ring is susceptible to nucleophilic attack if a leaving group is introduced, or radical alkylation (Minisci reaction).
-
C2-Lithiation: Treatment with
-BuLi at -78°C generates the C2-lithio species, which can trap electrophiles (aldehydes, ketones). -
Radical Alkylation: Decarboxylative alkylation using carboxylic acids and silver nitrate/persulfate.
Reactivity Workflow
Figure 2: Divergent synthetic utility of the scaffold. The reduction pathway (left) is critical for dye and pharma applications, while C2-functionalization (right) allows for scaffold expansion.
Medicinal Chemistry Applications
Kinase Inhibition
Benzothiazoles are bioisosteres of the purine ring system found in ATP. The 6-methyl-5-nitro (and subsequent amino) motif mimics the substitution patterns found in approved kinase inhibitors.
-
Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor in the kinase hinge region.
-
Scaffold Hopping: Researchers often replace the benzimidazole core of known inhibitors with benzothiazole to improve lipophilicity and membrane permeability.
Antimicrobial Agents
Derivatives where the nitro group is reduced and coupled to Schiff bases have shown potent activity against Gram-positive bacteria (S. aureus). The 6-methyl group is hypothesized to increase hydrophobic interaction with bacterial cell walls.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. Nitro-aromatics can cause methemoglobinemia. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[1][2] |
| Reactivity | -- | Explosion Hazard: Like many polynitro compounds, dry residues may be shock-sensitive. Do not heat dry material above 150°C. |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. Protect from light. |
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle
References
-
Synthesis & Regioselectivity
- Study on the nitration of benzothiazoles and the directing effects of alkyl substituents.
- Source: Journal of Heterocyclic Chemistry.
-
Chemical Properties & CAS Data
- Benzothiazole, 6-methyl-5-nitro- (CAS 208512-67-8) Substance Detail.
- Source: Chemical Book / CAS Common Chemistry.
-
Medicinal Applications (Benzothiazole Scaffold)
-
Reduction Protocols
- Catalytic hydrogenation of nitrobenzothiazoles to aminobenzothiazoles.
- Source: Organic Syntheses.
-
(Analogous procedure for 2-amino-6-methylbenzothiazole).
Sources
- 1. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. jchemrev.com [jchemrev.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
